2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
Overview
Description
2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H5F4N3. This compound is characterized by the presence of two amino groups, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at elevated temperatures (450-500°C) . Another approach involves the use of trichloromethyl-pyridine as a precursor, followed by a chlorine-fluorine exchange reaction .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The choice of method depends on the desired application and the availability of starting materials. The direct fluorination method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can act as a ligand in catalytic coupling reactions, such as the aerobic oxidative coupling of xylene catalyzed by palladium.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various aminopyridine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, potentially inhibiting enzyme activity or modulating receptor function . These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and fluorine groups but lacks the amino groups.
2,5-Diaminopyridine: Contains amino groups but lacks the fluorine and trifluoromethyl groups.
Uniqueness: 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and fluorinated groups makes it a versatile compound for various applications in chemistry, biology, and industry .
Biological Activity
2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS Number: 675602-90-1) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group and amino substituents, which may influence its pharmacological properties. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.
- Molecular Formula : C6H5F4N3
- Molecular Weight : 195.12 g/mol
- Boiling Point : Approximately 356.9 °C
- Melting Point : 78-79 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in inflammation and vascular tone regulation.
- Cellular Effects : It influences cell signaling pathways, leading to apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (hepatocellular carcinoma).
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : The compound shows potent inhibitory effects against various cancer cell lines. For example, it has an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative activity .
- Mechanisms of Action : The compound induces apoptosis through the activation of caspases and alters cell cycle progression, particularly affecting the G2/M phase .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Antiparasitic Effects : In vitro assays have indicated that it possesses activity against Trypanosoma cruzi and Leishmania donovani, suggesting potential applications in treating vector-borne diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
Property | Value |
---|---|
Solubility | Moderate |
Bioavailability | Under investigation |
Half-life | Not yet determined |
Case Studies
- Cancer Treatment : A study evaluated the efficacy of this compound in a mouse model inoculated with MDA-MB-231 cells. The results indicated significant tumor growth inhibition compared to controls, highlighting its potential as an anticancer agent .
- Infection Models : Another study demonstrated the compound's effectiveness in reducing parasite load in models infected with T. cruzi, marking it as a promising candidate for further development against parasitic infections .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3/c7-4-3(6(8,9)10)2(11)1-13-5(4)12/h1H,11H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAJZLPBXNXMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374136 | |
Record name | 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-90-1 | |
Record name | 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675602-90-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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